(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid
Overview
Description
(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is commonly used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which suggests that its primary targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 5-(BOC-Aminomethyl)thiophene-2-boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In transmetalation, the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium .
Biochemical Pathways
Given its use in suzuki-miyaura cross-coupling reactions, it can be inferred that it plays a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds being synthesized .
Pharmacokinetics
It’s important to note that the ph can strongly influence the rate of reaction of boronic pinacol esters, which are related to boronic acids . This suggests that the bioavailability of 5-(BOC-Aminomethyl)thiophene-2-boronic acid could be influenced by the pH of its environment.
Result of Action
The primary result of the action of 5-(BOC-Aminomethyl)thiophene-2-boronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide variety of organic compounds, which can have diverse molecular and cellular effects depending on their specific structures and properties .
Action Environment
The efficacy and stability of 5-(BOC-Aminomethyl)thiophene-2-boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of its reactions . Additionally, the presence of a palladium catalyst and suitable reaction partners is necessary for it to participate in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the thiophene ring, which is then functionalized with an amino group.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Boronic Acid Formation: The protected amino-thiophene is then reacted with a boronic acid derivative to introduce the boronic acid group.
A common method involves the reaction of Boc-protected aminomethylthiophene with a boronic ester in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronate.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Oxidation: Reagents include hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Reagents include acids or bases for deprotection, followed by nucleophiles for substitution.
Major Products
Suzuki-Miyaura Coupling: The major product is a biaryl or diaryl compound, depending on the halide used.
Oxidation: The major product is a boronic ester or boronate.
Substitution: The major product depends on the nucleophile used for substitution.
Scientific Research Applications
(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorothiophen-2-yl)boronic acid
- (5-Bromo-4-methylthiophen-2-yl)boronic acid
- (3-Chlorothiophen-2-yl)boronic acid
Uniqueness
(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid is unique due to the presence of the Boc-protected amino group, which provides additional functionality and versatility in organic synthesis. This allows for selective deprotection and further functionalization, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophen-2-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-10(2,3)16-9(13)12-6-7-4-5-8(17-7)11(14)15/h4-5,14-15H,6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYICDNCCZCYQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)CNC(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674624 | |
Record name | (5-{[(tert-Butoxycarbonyl)amino]methyl}thiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-39-3 | |
Record name | C-(1,1-Dimethylethyl) N-[(5-borono-2-thienyl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-{[(tert-Butoxycarbonyl)amino]methyl}thiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Boc-aminomethyl)thiophene-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.